1,2-dichloro-3-ethynylbenzene
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Overview
Description
1,2-Dichloro-3-ethynylbenzene is an organic compound with the molecular formula C8H4Cl2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and an ethynyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-ethynylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form 1,2-dichloro-3-ethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in the formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1,2-Dichloro-3-ethynylbenzene finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding with electron-rich sites. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
1,2-Dichlorobenzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethynylbenzene: Does not have chlorine atoms, resulting in different reactivity and applications.
1,3-Dichloro-2-ethynylbenzene: Similar structure but with different positions of chlorine and ethynyl groups, leading to distinct chemical properties.
Uniqueness: 1,2-Dichloro-3-ethynylbenzene is unique due to the specific arrangement of chlorine and ethynyl groups on the benzene ring. This arrangement imparts unique reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
556112-19-7 |
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Molecular Formula |
C8H4Cl2 |
Molecular Weight |
171 |
Purity |
95 |
Origin of Product |
United States |
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